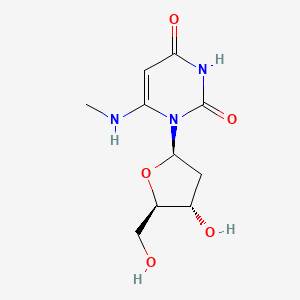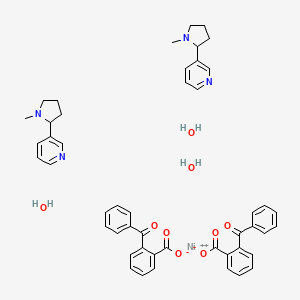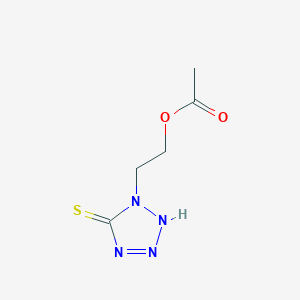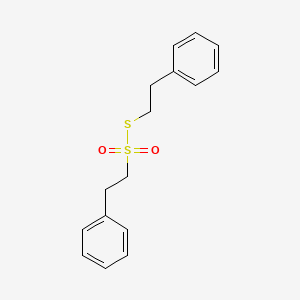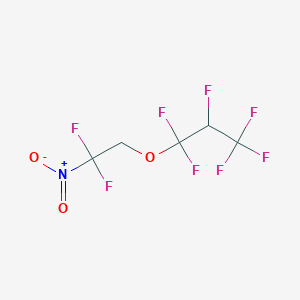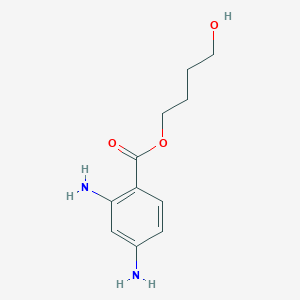![molecular formula C9H12O4PS- B14504849 Methyl [(4-methylbenzene-1-sulfinyl)methyl]phosphonate CAS No. 63231-21-0](/img/structure/B14504849.png)
Methyl [(4-methylbenzene-1-sulfinyl)methyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [(4-methylbenzene-1-sulfinyl)methyl]phosphonate is a chemical compound that features a phosphonate group attached to a sulfinylmethyl group, which is further connected to a 4-methylbenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(4-methylbenzene-1-sulfinyl)methyl]phosphonate typically involves the reaction of 4-methylbenzenesulfinyl chloride with a suitable phosphonate precursor under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl [(4-methylbenzene-1-sulfinyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions, where the leaving group is replaced by a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Formation of Methyl [(4-methylbenzene-1-sulfonyl)methyl]phosphonate.
Reduction: Formation of Methyl [(4-methylbenzene-1-sulfanyl)methyl]phosphonate.
Substitution: Formation of substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Methyl [(4-methylbenzene-1-sulfinyl)methyl]phosphonate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Methyl [(4-methylbenzene-1-sulfinyl)methyl]phosphonate involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to act as an inhibitor or modulator of enzyme activity. The sulfinyl group can also participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl [(4-methylbenzene-1-sulfonyl)methyl]phosphonate: Similar structure but with a sulfonyl group instead of a sulfinyl group.
Methyl [(4-methylbenzene-1-sulfanyl)methyl]phosphonate: Similar structure but with a sulfide group instead of a sulfinyl group.
Methyl [(4-methylbenzene-1-sulfinyl)methyl]phosphate: Similar structure but with a phosphate group instead of a phosphonate group.
Uniqueness
Methyl [(4-methylbenzene-1-sulfinyl)methyl]phosphonate is unique due to the presence of both a sulfinyl and a phosphonate group, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry.
Properties
CAS No. |
63231-21-0 |
|---|---|
Molecular Formula |
C9H12O4PS- |
Molecular Weight |
247.23 g/mol |
IUPAC Name |
methoxy-[(4-methylphenyl)sulfinylmethyl]phosphinate |
InChI |
InChI=1S/C9H13O4PS/c1-8-3-5-9(6-4-8)15(12)7-14(10,11)13-2/h3-6H,7H2,1-2H3,(H,10,11)/p-1 |
InChI Key |
WGNWFBOJMXONJM-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)CP(=O)([O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


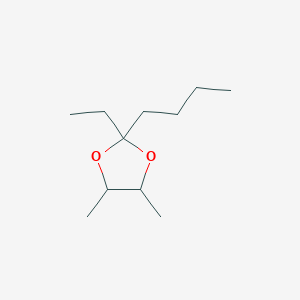
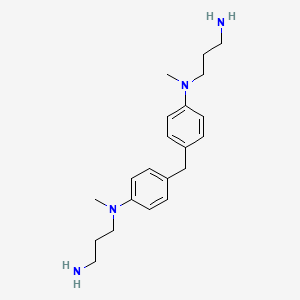
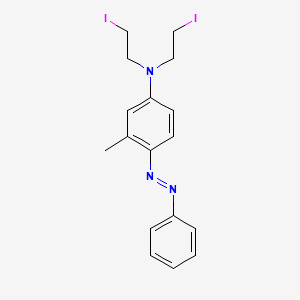
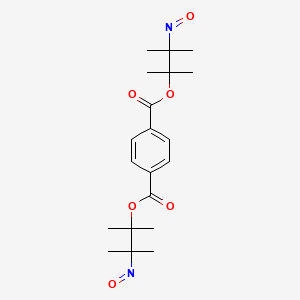
sulfanium bromide](/img/structure/B14504786.png)
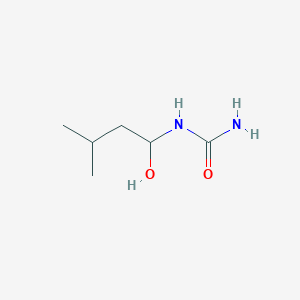
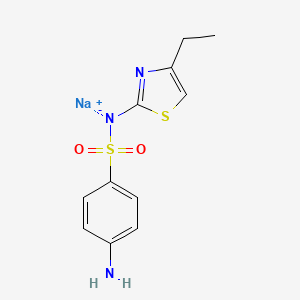
![6-[1-(4-Chlorophenyl)-8-nitrobenzo[f]quinolin-3(4H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14504803.png)
